molecular formula C6H6N4O B13124771 4-Amino-1H-benzo[d][1,2,3]triazol-5-ol

4-Amino-1H-benzo[d][1,2,3]triazol-5-ol

Cat. No.: B13124771
M. Wt: 150.14 g/mol
InChI Key: CMOPZQRVDYLJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1H-benzo[d][1,2,3]triazol-5-ol is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material sciences, and as corrosion inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-benzo[d][1,2,3]triazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. . This reaction involves the use of azides and alkynes to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-benzo[d][1,2,3]triazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

4-Amino-1H-benzo[d][1,2,3]triazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities.

    Industry: Utilized as a corrosion inhibitor and in the development of new materials.

Mechanism of Action

The mechanism of action of 4-Amino-1H-benzo[d][1,2,3]triazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1H-benzo[d][1,2,3]triazol-5-ol is unique due to the presence of both amino and hydroxyl groups on the triazole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

4-amino-2H-benzotriazol-5-ol

InChI

InChI=1S/C6H6N4O/c7-5-4(11)2-1-3-6(5)9-10-8-3/h1-2,11H,7H2,(H,8,9,10)

InChI Key

CMOPZQRVDYLJMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C(=C1O)N

Origin of Product

United States

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